molecular formula C16H28N2O9 B7897314 tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B7897314
M. Wt: 392.40 g/mol
InChI Key: WCTRRISCELZOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTRRISCELZOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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